molecular formula C9H15BN2O2 B578487 (6-(Diethylamino)pyridin-2-yl)boronic acid CAS No. 1310384-32-7

(6-(Diethylamino)pyridin-2-yl)boronic acid

Cat. No.: B578487
CAS No.: 1310384-32-7
M. Wt: 194.041
InChI Key: RBKYYJRQRLNULP-UHFFFAOYSA-N
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Description

(6-(Diethylamino)pyridin-2-yl)boronic acid is a specialized organoboron compound featuring a diethylamino electron-donating group on its pyridine scaffold. This functionalization enhances its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone methodology for constructing carbon-carbon bonds in complex molecule synthesis . The diethylamino group influences the electronic properties of the boronic acid, making it a valuable building block for creating nitrogen-rich heteroaromatic systems relevant to pharmaceutical and materials science research. Organoboron compounds like this boronic acid derivative are increasingly investigated for their potential in medicinal chemistry. Pyridine-containing compounds are recognized for a broad spectrum of therapeutic properties, including antimicrobial and antiviral activities . Furthermore, recent advancements demonstrate that boronic acid modifications can significantly enhance the performance of biochemical tools, such as cell-penetrating peptides, improving cellular delivery efficacy for research applications . This compound serves as a key intermediate for researchers developing novel bioactive molecules or functional materials.

Properties

IUPAC Name

[6-(diethylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-3-12(4-2)9-7-5-6-8(11-9)10(13)14/h5-7,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYYJRQRLNULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671284
Record name [6-(Diethylamino)pyridin-2-yl]boronic acid
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Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-32-7
Record name Boronic acid, B-[6-(diethylamino)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Diethylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for the Preparation of 6 Diethylamino Pyridin 2 Yl Boronic Acid

Retrosynthetic Analysis and Key Disconnection Approaches

A retrosynthetic analysis of (6-(diethylamino)pyridin-2-yl)boronic acid reveals several logical disconnection points for its synthesis. The most prominent disconnection is the C-B bond, leading back to a 2-lithiated or 2-magnesiated pyridine (B92270) species and a boron electrophile. This forms the basis for both the directed ortho-metallation and halogen-metal exchange pathways.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthesis of this compound

Disconnection A (C-B bond): This is the most direct approach, where a pre-formed organometallic species at the 2-position of the diethylaminopyridine ring reacts with a boronic acid precursor. This organometallic intermediate can be generated via two main pathways:

Path A1 (Directed Ortho-Metallation): Deprotonation of N,N-diethyl-pyridin-2-amine at the C-6 position, directed by the diethylamino group.

Path A2 (Halogen-Metal Exchange): Reaction of a 2-halo-6-(diethylamino)pyridine with an organolithium or Grignard reagent.

Disconnection B (C-N bond): This less common approach would involve the formation of the diethylamino group on a pre-existing pyridin-2-ylboronic acid derivative. This is generally less favored due to the potential for side reactions with the boronic acid moiety.

Disconnection C (C-H/C-B conversion): This represents the modern approach of direct C-H borylation, where a C-H bond is directly converted to a C-B bond using a transition metal catalyst.

Directed Ortho-Metallation and Subsequent Boronation Pathways

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. digitellinc.comresearchgate.netbaranlab.orgresearchgate.net In the case of N,N-diethyl-pyridin-2-amine, the diethylamino group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-6 proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). baranlab.orgharvard.edu The resulting 6-lithio-2-(diethylamino)pyridine intermediate can then be quenched with a boron electrophile, such as triisopropyl borate, to form the corresponding boronate ester, which upon hydrolysis yields the target boronic acid. nih.gov

Scheme 2: Directed Ortho-Metallation of N,N-Diethyl-pyridin-2-amine

Directed Ortho-Metallation of N,N-Diethyl-pyridin-2-amine

One of the challenges in the DoM of 2-aminopyridines is the potential for competitive N-H deprotonation if a primary or secondary amine is used. The use of a tertiary amine, such as the diethylamino group, circumvents this issue. However, the basicity of the pyridine nitrogen can lead to complex formation with the organolithium reagent, potentially affecting the regioselectivity and efficiency of the reaction.

Entry Starting Material Base Borylation Reagent Solvent Conditions Product Yield (%)
1N,N-Diethyl-pyridin-2-aminen-BuLi/TMEDAB(OiPr)₃THF-78 °C to rtThis compoundNot reported
2N,N-Diisopropyl-2-pyridinecarboxamideLDAB(OiPr)₃THF-78 °C2-(N,N-Diisopropylcarbamoyl)pyridin-3-ylboronic acid85

This table presents a representative example of a directed ortho-metallation on a similar pyridine derivative due to the lack of specific literature data for the target compound.

Halogen-Metal Exchange Mediated Boronate Ester Formation and Hydrolysis

The halogen-metal exchange reaction is a widely used and reliable method for the preparation of organometallic reagents, which can then be used to form C-B bonds. arkat-usa.org This strategy is particularly useful for the synthesis of pyridylboronic acids. acs.org The synthesis of this compound via this route commences with the preparation of a suitable precursor, 2-bromo-6-(diethylamino)pyridine. This precursor can be synthesized from commercially available 2,6-dibromopyridine (B144722) by nucleophilic aromatic substitution with diethylamine. georgiasouthern.edu

The subsequent halogen-metal exchange is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium. The resulting 2-lithio-6-(diethylamino)pyridine is then reacted in situ with a trialkyl borate, most commonly triisopropyl borate, to form a boronate ester. acs.org Acidic or basic hydrolysis of this ester then furnishes the desired this compound. To circumvent the often-problematic isolation and stability of pyridylboronic acids, the boronate ester, for instance, the pinacol (B44631) ester, can be isolated directly by reacting the lithiated intermediate with isopropoxy(pinacol)borane.

Scheme 3: Synthesis via Halogen-Metal Exchange

Synthesis via Halogen-Metal Exchange
Entry Starting Material Reagent 1 Reagent 2 Solvent Conditions Product Yield (%)
12-Bromo-6-(diethylamino)pyridinen-BuLiB(OiPr)₃THF-78 °CThis compoundNot reported
22-Bromo-6-methylpyridinen-BuLiB(OiPr)₃THF-78 °C(6-Methylpyridin-2-yl)boronic acid75
35-Bromo-2-methoxypyridinen-BuLiB(OiPr)₃Diethyl ether-78 °C(2-Methoxy-5-pyridyl)boronic acid82

This table includes representative examples from the literature for similar substrates, as specific yield data for the target reaction is not available.

Emerging C-H Borylation Methodologies for Pyridyl Systems

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds. rsc.orgnih.gov Iridium-catalyzed C-H borylation has been successfully applied to a variety of heterocyclic systems, including pyridines. digitellinc.comresearchgate.netrsc.orgnih.gov The regioselectivity of these reactions is often governed by steric and electronic factors. For a substrate like N,N-diethyl-pyridin-2-amine, the reaction could potentially occur at several positions on the pyridine ring. The directing effect of the diethylamino group and the inherent reactivity of the pyridine C-H bonds would influence the final product distribution.

A common catalytic system for this transformation involves an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand, with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. rsc.orgnih.gov While this method offers a direct route to the desired boronate ester, challenges such as catalyst inhibition by the pyridine nitrogen and control of regioselectivity need to be considered. rsc.orgnih.gov

Scheme 4: Iridium-Catalyzed C-H Borylation

Iridium-Catalyzed C-H Borylation
Entry Starting Material Catalyst Ligand Boron Source Solvent Conditions Product Yield (%)
1Pyridine[Ir(cod)OMe]₂dtbpyB₂pin₂Cyclohexane80 °C3-Borylpyridine & 4-Borylpyridine85 (mixture)
22-Phenylpyridine[Ir(cod)Cl]₂dtbpyB₂pin₂THF80 °C2-(2-Borylphenyl)pyridine95

This table showcases general examples of iridium-catalyzed C-H borylation of pyridines to illustrate the methodology.

Functional Group Interconversions and Precursor Synthesis

Scheme 5: Synthesis of 2-Bromo-6-(diethylamino)pyridine

Synthesis of 2-Bromo-6-(diethylamino)pyridine

Alternatively, functional group interconversion could be envisioned starting from other commercially available 2,6-disubstituted pyridines. For instance, a 2-amino-6-bromopyridine (B113427) could be subjected to a reductive amination with acetaldehyde, or a 2-hydroxy-6-bromopyridine could be converted to the corresponding triflate, followed by a palladium-catalyzed amination with diethylamine. However, the direct amination of 2,6-dibromopyridine remains the most straightforward approach.

Entry Starting Material Reagent Base Solvent Conditions Product Yield (%)
12,6-DibromopyridineDiethylamine-Neat150 °C, sealed tube2-Bromo-6-(diethylamino)pyridineModerate
22,6-DichloropyridineDiethylamineK₂CO₃DMSO120 °C2-Chloro-6-(diethylamino)pyridineGood

Yields are described qualitatively as reported in general procedures for similar reactions.

Chemical Reactivity and Mechanistic Investigations of 6 Diethylamino Pyridin 2 Yl Boronic Acid

Intrinsic Reactivity Profile of the Boronic Acid Moiety in a Pyridyl Context

The positioning of a boronic acid group on a pyridine (B92270) ring significantly influences its chemical reactivity, a phenomenon particularly pronounced in the case of 2-substituted pyridylboronic acids. Unlike their more stable 3- and 4-pyridyl counterparts, 2-pyridylboronic acids exhibit a notable intrinsic instability, primarily due to their propensity to undergo protodeboronation. wikipedia.orgacs.org This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org

The heightened reactivity of 2-pyridylboronic acids is attributed to the proximate nitrogen atom of the pyridine ring. Under neutral pH conditions, these compounds can exist as zwitterionic species, where the pyridinium nitrogen is protonated and the boronic acid exists as an anionic boronate. wikipedia.orgacs.org This zwitterionic form is believed to undergo unimolecular fragmentation, leading to rapid protodeboronation. wikipedia.org The rate of this decomposition is highly pH-dependent, with the zwitterion being the most reactive species. Consequently, both acidic and basic conditions can mitigate this degradation pathway by shifting the equilibrium away from the zwitterionic form. wikipedia.org Furthermore, computational studies suggest that intramolecular hydrogen bonding between the pyridinium proton and a hydroxyl group of the boronate in the zwitterionic intermediate can assist in the departure of the boronic acid moiety, further contributing to the inherent instability of 2-pyridylboronic acids. researchgate.net In contrast, 3- and 4-pyridylboronic acids are significantly more stable as they cannot form such a reactive zwitterionic intermediate that facilitates protodeboronation. acs.org

Influence of the Diethylamino Group on Electronic and Steric Properties

The presence of a diethylamino group at the 6-position of the pyridine ring in (6-(Diethylamino)pyridin-2-yl)boronic acid introduces significant electronic and steric modifications that profoundly impact its reactivity.

Intramolecular Interactions and Conformational Dynamics

The diethylamino group, being a strong electron-donating group, increases the electron density of the pyridine ring through resonance and inductive effects. This electronic enrichment can influence the potential for intramolecular interactions. While a direct intramolecular dative B-N bond between the pyridine nitrogen and the boron atom is a possibility in some ortho-substituted arylboronic acids, in the case of 2-pyridylboronic acids, the geometric constraints make a strong, persistent dative bond less likely. However, transient or weak interactions may still influence the conformational preferences of the molecule.

The steric bulk of the two ethyl groups on the nitrogen atom also plays a crucial role in the molecule's conformational dynamics. Rotation around the C-N bond of the diethylamino group and the C-B bond of the boronic acid will be subject to steric hindrance. Computational studies on substituted pyridines suggest that such bulky groups can influence the preferred dihedral angles between the substituent and the aromatic ring. nih.gov This can affect the coplanarity of the boronic acid group with the pyridine ring, which in turn can impact its conjugation and reactivity.

Modulation of Boron Lewis Acidity and Nucleophilicity

Boronic acids are known to act as Lewis acids due to the presence of an empty p-orbital on the boron atom. nih.govwikipedia.org The Lewis acidity of the boron center is a critical factor in many of its reactions, including the crucial transmetallation step in Suzuki-Miyaura cross-coupling. illinois.edu The electron-donating nature of the diethylamino group at the 6-position is expected to decrease the Lewis acidity of the boron atom in this compound. By pushing electron density into the pyridine ring, the diethylamino group makes the ring more electron-rich, which in turn reduces the electrophilicity of the attached boron atom. Generally, electron-donating groups on an aromatic ring increase the pKa of the corresponding boronic acid, signifying reduced Lewis acidity. mdpi.com

Conversely, the increased electron density on the pyridine ring enhances its nucleophilicity. stackexchange.com This can make the pyridyl group itself a more potent nucleophile in certain reactions. In the context of cross-coupling reactions, while the boronic acid acts as the source of the nucleophilic organic group, the electronic properties of the aryl ring it is attached to can influence the rate of transmetallation. An electron-rich pyridyl ring may facilitate the transfer of the aryl group to the metal center. Therefore, the diethylamino group has a dual electronic effect: it diminishes the Lewis acidity of the boron while simultaneously boosting the nucleophilicity of the pyridyl ring.

Transmetallation Processes and Ligand Exchange Phenomena

Transmetallation is a key step in many transition metal-catalyzed cross-coupling reactions involving organoboron compounds, such as the Suzuki-Miyaura reaction. illinois.eduresearchgate.net This process involves the transfer of the organic group from the boron atom to the metal catalyst, typically palladium. The mechanism of transmetallation can be complex and is influenced by factors such as the nature of the boronic acid, the ligands on the metal, the base, and the solvent. nih.gov

For 2-pyridylboronic acids, the transmetallation step is often challenging due to their inherent instability and tendency to undergo protodeboronation. nih.gov The presence of the electron-donating diethylamino group in this compound is expected to have a significant impact on this process. The increased electron density on the pyridine ring should make the pyridyl group a more reactive nucleophile, which could potentially accelerate the rate of its transfer to the palladium center.

Two primary pathways for transmetallation in the Suzuki-Miyaura reaction are generally considered: the "boronate" pathway, where a tetracoordinate boronate species is the active transmetallating agent, and the "oxo-palladium" pathway, which involves a palladium-hydroxo complex reacting with the neutral boronic acid. illinois.edu The specific pathway that predominates can be influenced by the reaction conditions. The Lewis acidity of the boron atom, which is reduced by the electron-donating diethylamino group, is also a critical parameter, as coordination to a palladium-hydroxo species is a key step in the oxo-palladium pathway.

Acid-Base Equilibria and Protonation Effects on Reactivity Manifold

Pyridylboronic acids are amphoteric molecules that can exhibit complex acid-base equilibria in solution. This compound possesses three potential sites for protonation/deprotonation: the boronic acid hydroxyl groups, the pyridine ring nitrogen, and the diethylamino group nitrogen.

The boronic acid moiety itself is a Lewis acid, and in aqueous solution, it exists in equilibrium with its corresponding anionic tetrahedral boronate form. wikipedia.org The pKa of a typical aryl boronic acid is around 9. wikipedia.org However, substituents on the aromatic ring can significantly alter this value; electron-donating groups generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease it. mdpi.com Given the strong electron-donating nature of the diethylamino group, the pKa of the boronic acid in the title compound is expected to be higher than that of unsubstituted 2-pyridylboronic acid.

The pyridine nitrogen is a basic site, and its pKa in substituted pyridines is influenced by the electronic nature of the substituents. mdpi.com The electron-donating diethylamino group will increase the basicity of the pyridine nitrogen, leading to a higher pKa for its conjugate acid compared to unsubstituted pyridine. Similarly, the diethylamino group is also basic.

These multiple acid-base equilibria are summarized in the following table:

EquilibriumDescriptionEstimated pKa Range
R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺Lewis acidity of the boronic acid9-10
Py-NR₂ + H⁺ ⇌ Py⁺H-NR₂Basicity of the pyridine nitrogen6-7
Py-NEt₂ + H⁺ ⇌ Py-N⁺HEt₂Basicity of the diethylamino group10-11

Table 1: Estimated Acid-Base Equilibria for this compound

Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Probes

A detailed understanding of the reaction mechanisms of this compound can be achieved through a combination of kinetic and spectroscopic techniques. These methods are invaluable for identifying reaction intermediates, determining rate laws, and elucidating the factors that control reactivity and selectivity.

Kinetic Studies: pH-rate profiles are a powerful tool for investigating reactions involving boronic acids, particularly the protodeboronation process. acs.org By measuring the reaction rate at various pH values, it is possible to determine the reactivity of each species in the acid-base equilibrium (the neutral boronic acid, the boronate, the protonated forms, and the zwitterion). This would allow for the quantification of the effect of the diethylamino group on the stability of the 2-pyridylboronic acid moiety. Kinetic studies of cross-coupling reactions, such as monitoring the disappearance of starting materials and the formation of products over time, can provide insights into the rate-determining step of the catalytic cycle and the influence of various reaction parameters (e.g., catalyst, base, solvent).

Spectroscopic Probes: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for mechanistic studies of boronic acid reactions. ¹¹B NMR is particularly useful for observing the speciation of the boron center, allowing for the distinction between the trigonal boronic acid and the tetrahedral boronate. core.ac.uk ¹H and ¹³C NMR can be used to monitor the progress of reactions and to characterize intermediates and products. mdpi.com For example, in situ NMR studies of Suzuki-Miyaura reactions have been used to detect pre-transmetallation intermediates, providing direct evidence for the mechanism of this crucial step. illinois.edu

Other spectroscopic techniques that could be employed include:

UV-Visible Spectroscopy: To monitor reactions that involve a change in conjugation or the formation of colored intermediates.

Infrared (IR) Spectroscopy: To identify functional groups and to follow reactions that involve changes in bonding, such as the formation of boronate esters.

Mass Spectrometry: To identify reaction products and intermediates.

By combining these kinetic and spectroscopic methods with computational modeling, a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound can be developed. This understanding is crucial for optimizing its use in organic synthesis and for the design of new reagents with tailored reactivity.

Catalytic and Ligand Applications of 6 Diethylamino Pyridin 2 Yl Boronic Acid

Role as a Key Reactant in Cross-Coupling Methodologies

The use of 2-pyridyl organometallic reagents, particularly boronic acids, in cross-coupling reactions has historically been problematic. nih.gov The primary challenges include the slow rate of transmetallation for electron-deficient heteroaryl boron derivatives and, most notably, the rapid decomposition of the boronic acid through protodeboronation. nih.gov The proximity of the basic pyridine (B92270) nitrogen atom to the boronic acid moiety facilitates this decomposition pathway. nih.gov However, the strategic placement of substituents on the pyridine ring, as seen in (6-(Diethylamino)pyridin-2-yl)boronic acid, offers a viable solution to these issues.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in synthetic chemistry. nih.gov The development of protocols for challenging coupling partners, such as 2-pyridylboronic acids, is a significant area of research. The presence of a substituent at the 6-position of a 2-pyridyl boronic acid can sterically hinder the coordination of the pyridyl nitrogen to the palladium catalyst center. nih.gov This blockage prevents the formation of unreactive catalyst complexes and mitigates catalyst inhibition. Furthermore, computational studies have suggested that an electronegative group in the 6-position can also reduce the rate of protodeboronation. nih.gov

While the diethylamino group is electron-donating, its steric bulk is significant. This steric hindrance is crucial for enabling efficient coupling. Researchers have developed specialized conditions to overcome the challenges of 2-pyridyl nucleophiles, often employing specific ligands, bases, and sometimes copper co-catalysts to facilitate the reaction. nih.govnih.gov For instance, the use of N-methyliminodiacetic acid (MIDA) boronates has been introduced as a strategy to stabilize sensitive boronic acids, which are then released slowly in situ under the reaction conditions. nih.gov This slow-release approach is particularly beneficial for labile species like 2-pyridyl boronic acids, favoring the desired cross-coupling over decomposition. nih.gov

Table 1: Selected Suzuki-Miyaura Coupling Conditions for 2-Pyridyl Boron Reagents This table represents general conditions developed for challenging 2-pyridyl substrates, which are applicable to derivatives like this compound.

Catalyst SystemBaseSolventAdditiveApplication
Pd₂(dba)₃ / Phosphite or Phosphine Oxide LigandKFDioxane-Coupling of lithium triisopropyl 2-pyridylboronates with aryl bromides and chlorides. nih.gov
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O-Exhaustive alkylation of polychlorinated pyridines with alkyl boronic esters. nih.gov
XPhosPdcycleKOAcIsopropyl AlcoholCu(OAc)₂Coupling of air-stable 2-pyridyl MIDA boronates with aryl chlorides. nih.gov

The nitrogen atom of the pyridine ring can act as a directing group in certain cross-coupling reactions, guiding the catalytic metal to a specific reaction site. However, in the context of Suzuki-Miyaura coupling, this coordination is often detrimental. nih.gov The strategic design of substrates like this compound, where the directing group's influence is sterically modulated, is therefore critical.

In the realm of stereoselective synthesis, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed for the coupling of heterocycles. researchgate.net Studies have shown that modifying the electronic properties of the pyridine ring is crucial for success. For example, a 2-chloro substituent on a pyridine boronic acid renders the nitrogen less Lewis basic, preventing it from binding effectively to the rhodium catalyst and inhibiting the reaction. researchgate.net While the diethylamino group is an electron-donating group, its steric presence at the 6-position would similarly prevent catalyst inhibition, potentially enabling its use in stereoselective transformations where catalyst deactivation by a basic nitrogen is a concern.

Design and Synthesis of Derivatives as Ligands for Transition Metal Catalysis

The pyridine motif is a fundamental component in the design of ligands for transition metal catalysis. chemenu.com Bidentate ligands, which bind to a metal center through two coordination sites, are the most widely used class of ligands in cross-coupling reactions. acs.org this compound serves as a valuable precursor for creating novel bidentate ligands. The boronic acid functionality can be readily transformed through reactions like Suzuki-Miyaura coupling to introduce a second coordinating group, such as a phosphine-substituted aryl ring.

For example, coupling this compound with a haloarylphosphine, such as 2-bromophenyldiphenylphosphine, would yield a 2-(2'-(diphenylphosphino)phenyl)-6-(diethylamino)pyridine ligand. This P,N-type bidentate ligand could find applications in various catalytic processes, including other cross-coupling reactions, hydrogenations, or carbonylations. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, can be fine-tuned by the electron-donating diethylamino group on the pyridine ring.

Potential in Organocatalytic Systems and Chiral Induction

While direct applications of this compound in organocatalysis are not extensively documented, its derivatives hold significant potential. The diethylamino group, particularly if derived from a chiral source or modified to be chiral, could be leveraged for chiral induction.

The synthesis of chiral N6-substituted adenine (B156593) derivatives has been accomplished through nucleophilic substitution using optically active amines. nih.gov A similar strategy could be envisioned where a chiral amine is used in the synthesis of the pyridine scaffold before the introduction of the boronic acid. More practically, the diethylamino group itself could be replaced by a chiral amine. The resulting chiral pyridylboronic acid could then be used as a building block to synthesize chiral ligands or organocatalysts. The chiral environment created by the substituted pyridine could influence the stereochemical outcome of reactions catalyzed by systems incorporating this moiety.

Enabling Novel Organic Transformations and Cascade Reactions

The unique reactivity of substituted pyridylboronic acids enables their use in complex synthetic sequences, including cascade reactions. The ability to perform selective cross-coupling reactions at the 2-position of the pyridine ring is a powerful tool for molecular construction.

For instance, protocols developed for the exhaustive Suzuki-Miyaura alkylation of polychlorinated pyridines demonstrate the potential for building complex molecular architectures from simple starting materials. nih.gov Applying these methods to a substrate derived from this compound could allow for the rapid assembly of highly substituted pyridine cores. Such cores are central to many pharmaceuticals, agrochemicals, and materials. chemenu.com The synthesis of a dumbbell-shaped portion of a molbase.comrotaxane using a related Suzuki protocol highlights the utility of these building blocks in constructing intricate molecular machinery. nih.gov

Advanced Characterization and Computational Studies of 6 Diethylamino Pyridin 2 Yl Boronic Acid

Elucidation of Molecular Structure and Conformation through Diffraction Techniques

A related compound, 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine, has been characterized by X-ray diffraction, revealing a pseudo-tetrahedral geometry around the boron atom when chelated. mdpi.com While not a direct analogue, this demonstrates the structural versatility of pyridine-containing organoboron compounds.

Table 1: Expected Crystallographic Parameters for (6-(Diethylamino)pyridin-2-yl)boronic acid based on Analogous Compounds

ParameterExpected Value/SystemBasis of Expectation
Crystal SystemMonoclinic or OrthorhombicCommon for substituted boronic acids. researchgate.net
Space GroupP2₁/c or similarFrequently observed for centrosymmetric dimers. researchgate.net
Key InteractionsB(OH)₂ hydrogen bonding (dimerization)Characteristic of boronic acids in the solid state. researchgate.net
ConformationDiethylamino group may be twisted relative to the pyridine (B92270) ringTo minimize steric hindrance.

Spectroscopic Signatures for Electronic and Vibrational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the electronic environment of the hydrogen and carbon atoms, respectively.

While specific experimental NMR data for this compound is not widely reported, predictions can be made based on the analysis of similar structures. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl protons of the diethylamino group (a quartet and a triplet), as well as distinct signals for the protons on the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the electron-donating diethylamino group and the electron-withdrawing boronic acid group.

The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. The carbon atom attached to the boron atom (C2) would exhibit a characteristic chemical shift, and its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the pyridine ring carbons would reflect the electronic effects of the substituents. For instance, in related aminopyridine derivatives, the introduction of an amino group generally leads to an upfield shift of the carbon signals. mdpi.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Pyridine-H3~6.5-7.0~110-120Shielded by the adjacent diethylamino group.
Pyridine-H4~7.5-8.0~135-145Influenced by both substituents.
Pyridine-H5~7.0-7.5~115-125Less affected by the boronic acid group.
-N(CH₂CH₃)₂Quartet, ~3.4~45Typical for ethyl groups attached to nitrogen.
-N(CH₂CH₃)₂Triplet, ~1.2~13Typical for ethyl groups attached to nitrogen.
Pyridine-C2-~160-170Attached to both nitrogen and boron.
Pyridine-C6-~155-165Attached to the diethylamino group.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within a molecule. The electronic properties of this compound are expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the substituents.

The diethylamino group, being a strong electron-donating group, is expected to cause a red shift (shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted pyridinylboronic acid. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level. The boronic acid group can act as an electron-withdrawing group, which would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, further narrowing the HOMO-LUMO gap and contributing to the red shift.

Studies on other aminopyridine derivatives have shown that they can exhibit significant fluorescence. mdpi.com It is therefore plausible that this compound will also be fluorescent. The fluorescence quantum yield and Stokes shift would be dependent on the solvent polarity and the specific electronic nature of the excited state. For example, in some boronic acid derivatives, interaction with fluoride (B91410) ions can lead to significant changes in their fluorescence properties. researchgate.net

Table 3: Expected Photophysical Properties of this compound

PropertyExpected RangeInfluencing Factors
Absorption Maximum (λabs)280 - 350 nmSolvent polarity, electronic effects of substituents.
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹π-conjugated system size.
Emission Maximum (λem)350 - 450 nmSolvent polarity, excited state geometry.
Fluorescence Quantum Yield (ΦF)0.1 - 0.5Structural rigidity, non-radiative decay pathways.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of molecules. nih.gov Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is particularly useful for predicting chemical reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the pyridine ring. The LUMO is anticipated to be centered on the boronic acid moiety and the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic transition energies.

The electron-donating diethylamino group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing boronic acid group lowers the energy of the LUMO, making it a better electron acceptor. This push-pull electronic character is a common feature in molecules designed for applications in nonlinear optics and as fluorescent probes. Theoretical studies on related boron-pyridyl dyes have shown that substitutions on the pyridine ring can effectively tune the HOMO and LUMO energy levels. nih.govacs.org

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

OrbitalExpected LocalizationRole in Reactivity
HOMODiethylamino group and pyridine ringNucleophilic character, site of oxidation.
LUMOBoronic acid group and pyridine ringElectrophilic character, site of reduction.
HOMO-LUMO GapRelatively smallCorrelates with the energy of the lowest electronic transition.

Reaction Coordinate Mapping and Transition State Analysis

This compound is a potential substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org Reaction coordinate mapping and transition state analysis using computational methods can provide a detailed understanding of the mechanism of such reactions.

The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step and is of particular interest. For this compound, the reaction coordinate for transmetalation would involve the breaking of the C-B bond and the formation of a new C-Pd bond.

The presence of the diethylamino group can influence the reaction in several ways. It can affect the electronic properties of the boronic acid, potentially altering the rate of transmetalation. Furthermore, the nitrogen atom of the diethylamino group or the pyridine ring could coordinate to the palladium center, influencing the geometry and energy of the transition state. Computational studies on similar systems have shown that such intramolecular coordination can have a significant impact on the reaction pathway and selectivity. beilstein-journals.org A detailed computational analysis would involve locating the transition state structure for the transmetalation step and calculating the activation energy barrier, which would provide a quantitative measure of the reaction's feasibility.

Intermolecular Interactions and Aggregation Behavior in Solution and Solid State

The structure of this compound, featuring a boronic acid group, a pyridine ring, and a diethylamino substituent, suggests a rich potential for various intermolecular interactions that govern its behavior in both solution and the solid state. These interactions are crucial in determining properties such as solubility, crystal packing, and the formation of supramolecular assemblies.

The aggregation behavior in solution is expected to be highly dependent on the solvent's polarity and pH. In nonpolar solvents, the propensity for hydrogen bonding would likely lead to the formation of dimers or small oligomers. In polar protic solvents, competition from solvent molecules would likely disrupt these self-associations, leading to a more monomeric state. The diethylamino group imparts a degree of lipophilicity, which, in conjunction with the hydrophilic boronic acid group, gives the molecule an amphiphilic character. This could lead to self-assembly into micelles or other aggregates in aqueous solutions, particularly under specific pH conditions that influence the ionization state of the boronic acid and the pyridyl nitrogen. The study of amphiphilic block copolymers containing boronic acids has demonstrated their ability to form various nanoparticle morphologies in response to stimuli like pH and the presence of diols. researchgate.net

While direct experimental data for this compound is not available, the following tables conceptualize the types of data that would be generated from experimental and computational studies to characterize its intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for this compound Dimer

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Hydrogen Bond (O-H···O) Distance (Å)2.7
Hydrogen Bond (N···H-O) Distance (Å)2.8

Table 2: Conceptual Solution-State Aggregation Properties in Different Solvents

SolventPredominant SpeciesPrimary Driving Force for Aggregation
ChloroformDimer/OligomerHydrogen Bonding
Water (neutral pH)Monomer/Loose AggregatesHydrophobic Interactions, Hydrogen Bonding with water
TolueneDimer/OligomerHydrogen Bonding, π-π stacking

Further experimental investigations, such as single-crystal X-ray diffraction, variable concentration and temperature NMR spectroscopy, and detailed computational modeling, would be necessary to fully elucidate the rich and complex intermolecular and aggregation behavior of this compound.

Future Research Directions and Unexplored Potential of 6 Diethylamino Pyridin 2 Yl Boronic Acid

Development of Sustainable and Green Synthetic Routes

The future development of applications for (6-(Diethylamino)pyridin-2-yl)boronic acid will be significantly enhanced by the establishment of sustainable and green synthetic routes. Current methodologies for the synthesis of pyridine (B92270) boronic acids often rely on stoichiometric organometallic reagents and multi-step procedures, which can generate significant waste. nih.gov Future research should focus on developing more environmentally benign pathways.

Key areas for exploration include:

Catalytic C-H Borylation: Direct C-H borylation of 2-(diethylamino)pyridine using iridium or rhodium catalysts presents a highly atom-economical route. nih.gov Research should focus on optimizing reaction conditions to achieve high regioselectivity for the 6-position, potentially utilizing the directing effect of the diethylamino group.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Use of Greener Solvents and Reagents: Investigation into the use of bio-based solvents and less hazardous reagents will be crucial. For instance, exploring alternatives to traditional palladium catalysts in cross-coupling steps for precursor synthesis could reduce environmental impact.

Synthesis StrategyPotential AdvantagesResearch Focus
Catalytic C-H BorylationHigh atom economy, reduced wasteCatalyst design for high regioselectivity, optimization of reaction conditions
Flow ChemistryImproved safety, scalability, and controlReactor design, optimization of flow parameters
Greener Solvents/ReagentsReduced environmental impact and toxicitySolvent screening, alternative catalysts

Expanding the Scope of Catalytic Applications to Challenging Substrates

The presence of both a Lewis acid (boronic acid) and a Lewis base (diethylamino pyridine) within the same molecule suggests that this compound could act as a bifunctional catalyst or a highly effective ligand in various transformations. nih.gov A significant area of future research lies in exploring its catalytic prowess in reactions involving challenging substrates.

The Suzuki-Miyaura cross-coupling reaction is a prime candidate for such investigations. While highly efficient for many substrates, the coupling of sterically hindered aryl halides, electron-deficient heteroaryl halides, and substrates bearing coordinating functional groups remains a challenge. organic-chemistry.orgacs.org The intramolecular Lewis base in this compound could potentially facilitate the transmetalation step or stabilize the active catalytic species, leading to improved yields and reaction rates with these difficult partners.

Table of Potential Challenging Substrates for Suzuki-Miyaura Coupling:

Substrate ClassExampleChallengePotential Role of this compound
Sterically Hindered Aryl Halides2,6-Disubstituted bromobenzenesSlow oxidative addition and transmetalationIntramolecular base may accelerate transmetalation
Electron-Deficient Heteroaryl Halides2-ChloropyrimidinesCatalyst deactivation, poor reactivityEnhanced catalyst stability and activity
Coordinating Heteroaryl Halides2-Amino-5-bromopyridineCatalyst inhibition by coordinating groupsCompetition for coordination site may be overcome

Further research should systematically evaluate the performance of this boronic acid in a variety of palladium-catalyzed cross-coupling reactions and compare its efficacy against established catalyst systems.

Integration into Functional Materials for Advanced Chemical Processes

The unique chemical properties of this compound make it an attractive building block for the creation of advanced functional materials such as polymers and metal-organic frameworks (MOFs).

Boronic Acid-Functionalized Polymers:

Incorporating this boronic acid as a pendant group in polymers could lead to materials with tunable properties and applications in sensing and separations. mdpi.comnih.gov The diethylamino group could influence the polymer's solubility and coordination properties, while the boronic acid moiety can interact with diols, such as sugars. mdpi.com This could be exploited for the development of glucose-responsive polymers for biomedical applications. mdpi.com Future work should focus on the synthesis and characterization of such polymers and the investigation of their responsive behaviors. rsc.org

Metal-Organic Frameworks (MOFs):

As a bifunctional linker, this compound could be used to construct novel MOFs. The pyridine nitrogen and the boronic acid could coordinate to different metal centers or act as a chelating ligand, leading to unique framework topologies and properties. researchgate.net The presence of the diethylamino group could be used to modify the polarity of the pores, potentially leading to selective adsorption of specific molecules. Research in this area would involve the design and synthesis of new MOFs and the characterization of their porosity, stability, and functional properties. nih.gov

Material TypePotential FunctionalityResearch Direction
Functional PolymerspH and glucose-responsive materials, sensorsSynthesis of well-defined polymers, study of solution properties and responsive behavior
Metal-Organic FrameworksCatalysis, selective adsorption, sensingDesign and synthesis of novel MOFs, characterization of framework structure and properties

Exploration of New Chemical Transformations and Reaction Discovery

Beyond its potential in established catalytic systems, this compound could be instrumental in the discovery of new chemical transformations. The proximate Lewis acid and Lewis base sites could enable cooperative catalysis for reactions that are difficult to achieve with conventional catalysts.

Areas for investigation include:

Frustrated Lewis Pair (FLP) Chemistry: While typically involving sterically hindered Lewis acids and bases, the electronic properties of the boronic acid and the amino-pyridine might allow for FLP-like reactivity, enabling the activation of small molecules like H₂, CO₂, and olefins.

Novel Condensation Reactions: Aminoboronic acids have been shown to catalyze direct amide formation. nih.gov The specific nature of the diethylamino group in this compound could lead to unique reactivity or selectivity in similar condensation reactions.

Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use in asymmetric catalysis, where the bifunctional nature of the molecule could provide a well-defined chiral environment for reactions.

The exploration of these novel reactivities will require a combination of experimental screening and mechanistic studies to uncover and understand new chemical transformations.

Theoretical Advancements in Predicting Reactivity and Design Principles

Computational chemistry offers a powerful tool to accelerate the exploration of the potential of this compound. mdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, reactivity, and catalytic mechanisms.

Future theoretical studies should focus on:

Modeling Catalytic Cycles: Simulating the elementary steps of catalytic reactions, such as the Suzuki-Miyaura coupling, can help to elucidate the role of the diethylamino group and predict the compound's efficacy with different substrates. mdpi.com

Predicting Acidity and Basicity: Accurate calculation of the pKa values of the boronic acid and the pyridinium conjugate acid will be crucial for understanding its behavior in different reaction media and for designing pH-responsive materials.

Designing Novel Catalysts and Materials: Computational screening can be used to predict the properties of derivatives of this compound with different substituents, guiding the synthesis of new catalysts and functional materials with enhanced performance.

Table of Computational Chemistry Applications:

ApplicationComputational MethodPredicted Properties
Mechanistic StudiesDensity Functional Theory (DFT)Transition state energies, reaction pathways
Property PredictionpKa calculations, molecular dynamicsAcidity, basicity, conformational preferences
Materials DesignHigh-throughput screeningElectronic properties, binding affinities

By integrating theoretical predictions with experimental validation, a deeper understanding of the fundamental principles governing the reactivity and functionality of this compound can be achieved, paving the way for its rational application in a wide range of chemical processes.

Q & A

What are the recommended synthetic routes for (6-(Diethylamino)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves functionalization of pyridine precursors via Buchwald-Hartwig amination followed by boronic acid introduction. A common approach includes:

Amination : Reacting 6-bromo-2-pyridinylboronic acid with diethylamine using a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product.
Key factors :

  • Catalyst choice : Pd(OAc)₂ with ligands (e.g., XPhos) improves regioselectivity.
  • Solvent : THF or DMF affects reaction kinetics; microwave-assisted synthesis in DMF reduces time and increases yield .
  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require careful monitoring to avoid decomposition.

How should researchers purify and characterize this compound to ensure structural integrity?

Basic
Purification :

  • Use HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation.
  • Recrystallization from ethanol/water mixtures removes polar impurities.
    Characterization :
  • NMR : Confirm boronic acid proton resonance (δ 7.5–8.5 ppm for pyridine protons; δ ~8.5 ppm for B-OH) .
  • Mass spectrometry (HRMS) : Verify molecular ion peak (expected m/z: calculated for C₉H₁₅BN₂O₂: 218.12).
  • FT-IR : B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .

How does the diethylamino substituent influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions compared to other pyridinyl boronic acids?

Advanced
The diethylamino group acts as an electron-donating substituent, altering electronic and steric properties:

  • Electronic effects : Enhances nucleophilicity of the boronic acid, accelerating transmetalation with Pd catalysts.
  • Steric effects : Diethylamino groups at the 6-position reduce steric hindrance compared to bulkier substituents (e.g., cyclopentylamino), improving coupling efficiency with aryl halides .
    Methodological optimization :
  • Use PdCl₂(dppf) as a catalyst for sterically hindered substrates.
  • Adjust pH to 7–9 (aqueous Na₂CO₃) to stabilize the boronate intermediate .

What strategies can resolve contradictory data on the stability of this compound under varying pH and temperature conditions?

Advanced
Contradictory stability reports often arise from differing experimental setups:

  • pH-dependent degradation : Perform accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 4–10). LC-MS monitors degradation products (e.g., deboronation or hydrolysis).
  • Temperature sensitivity : Store at –20°C in anhydrous DMSO or THF to prevent boronic acid dimerization .
  • Controlled atmosphere : Use inert gas (N₂/Ar) during reactions to minimize oxidation .

How can computational tools predict the binding affinity of this compound with biological targets?

Advanced
Docking studies :

  • Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., proteases or kinases). The diethylamino group may form hydrogen bonds with active-site residues.
    DFT calculations :
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in bioorthogonal reactions .
    MD simulations :
  • Simulate solvation effects (explicit water models) to assess binding kinetics under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.